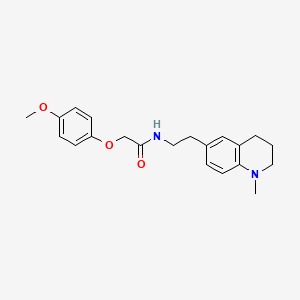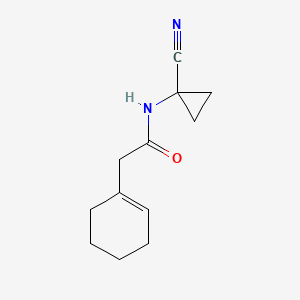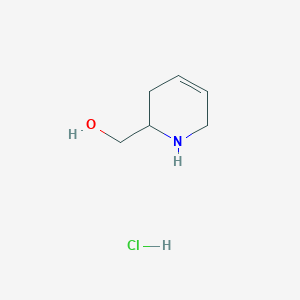
1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 . It is also known as THP-OMe or oxyfedrine.
Synthesis Analysis
The synthesis of 1,2,3,6-tetrahydropyridines, which includes “1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride”, has been reported in the literature . Two new approaches for forming 1,2,3,6-tetrahydropyridines are reported. Both reactions employ a strategic phosphate substituent on the nitrogen atom. In the presence of an additional phosphate substituent (X = P = O(OEt) 2) an anionic cascade can be triggered upon treatment with base .Molecular Structure Analysis
The IUPAC name for this compound is “(1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride” and its InChI code is "1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride” include a molecular weight of 149.62 . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride is utilized in the synthesis and characterization of polynuclear Co(II) complexes, demonstrating its potential in constructing materials with unique magnetic properties. The compound reacts with anhydrous CoCl2 and NaH to afford different Co(II) complexes, depending on the reaction conditions. These complexes exhibit single-molecule metamagnetic behavior, highlighting the compound's role in advancing magnetic material research (Pattacini et al., 2011).
Potential Anti-inflammatory Agents
Substituted 1,2,3,6-tetrahydropyridines, including derivatives of 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, are investigated for their analgesic and anti-inflammatory properties. These compounds are synthesized through reactions involving substituted pyridines and pyridylcarbonyl hydrazides, indicating their potential in developing new anti-inflammatory medications (Rao et al., 1995).
Construction of High-Spin Manganese Clusters
The compound is part of research efforts to create high-spin manganese clusters using a merged-chelating approach. This involves integrating pyridin-2-ylmethanols and propanediols into a single framework, leading to the synthesis of MnIII dimer and a 2-D honeycomb network based on a star-shaped MnIIMnIII3 tetramer. These clusters are characterized for their magnetic properties, contributing to the field of magnetic materials science (Bai et al., 2018).
Extraction of Americium(III)
Research on new hydrophobic, tridentate nitrogen heterocyclic reagents, including those derived from 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, demonstrates enhanced separations of americium(III) from europium(III) in nitric acid. This has implications for the field of nuclear waste management and the selective extraction of specific elements (Hudson et al., 2006).
Development of Organic Dyes
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, related to 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, are synthesized and studied for their emissive properties. These compounds exhibit intense fluorescence with a large Stokes shift, suggesting their utility in the development of new organic dyes for various applications (Marchesi et al., 2019).
Propiedades
IUPAC Name |
1,2,3,6-tetrahydropyridin-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFXASFCFEAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
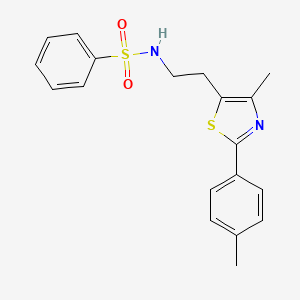
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)
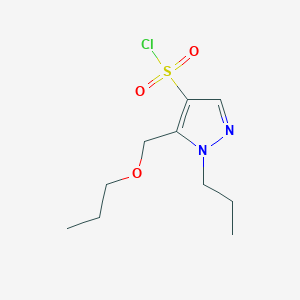
![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)

